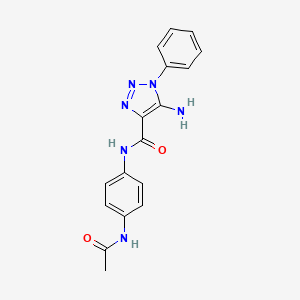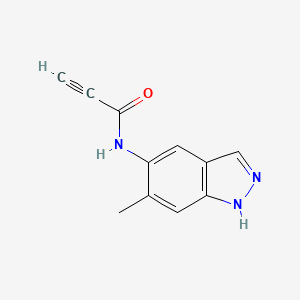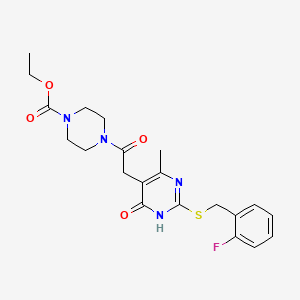
5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its derivatives are subject to various chemical transformations, offering a pathway for the synthesis of diverse heterocyclic compounds. For instance, heating specific triazole derivatives in acetic anhydride can lead to acetyl derivatives and, through further processing, to v-triazolo[4,5-d]pyrimidine derivatives when heated in aqueous alkali (Sutherland & Tennant, 1971). Additionally, the reaction of 4-amino-1,2,3-triazole-5-carboxamides with phosphoryl chloride in dimethylformamide results in 4-dimethylaminomethyleneamino-analogues, showcasing the compound's versatility as a precursor for various synthetic pathways (Albert, 1970).
Antiproliferative Activity
Derivatives of N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their antiproliferative activity. Certain N-phenyl-1H-indazole-1-carboxamide derivatives exhibited significant in vitro antiproliferative effects against a range of tumor cell lines. For example, specific compounds demonstrated potent activity against colon and melanoma cell lines, indicating their potential as candidates for anticancer therapy (Maggio et al., 2011).
Anticancer Activity
Research into 2,4-diamino-1,3,5-triazine derivatives, which are structurally related to N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, has revealed compounds with notable in vitro antitumor activity. Some derivatives showed remarkable efficacy against specific cancer cell lines, such as the melanoma MALME-3 M cell line, highlighting the therapeutic potential of triazole derivatives in cancer treatment (Sa̧czewski et al., 2006).
Antimicrobial Agents
Triazole derivatives, including those structurally related to N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, have been explored for their antimicrobial properties. Novel triazole compounds have shown efficacy against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This indicates the potential of these compounds to serve as templates for the development of new antimicrobial agents (Pokhodylo et al., 2021).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-5-amino-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11(24)19-12-7-9-13(10-8-12)20-17(25)15-16(18)23(22-21-15)14-5-3-2-4-6-14/h2-10H,18H2,1H3,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRMODLYIVLJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)
![1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2739306.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-fluorophenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2739309.png)

![[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate](/img/structure/B2739312.png)
![methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2739314.png)
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739315.png)
![2-({2-[methyl(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)amino]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B2739316.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2739319.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739323.png)

![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2739325.png)
